1-(morpholin-4-yl)-2-{4-[(2-phenyl-1H-indol-1-yl)acetyl]piperazin-1-yl}ethanone
CAS No.:
Cat. No.: VC16356309
Molecular Formula: C26H30N4O3
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H30N4O3 |
|---|---|
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | 1-morpholin-4-yl-2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C26H30N4O3/c31-25(29-14-16-33-17-15-29)19-27-10-12-28(13-11-27)26(32)20-30-23-9-5-4-8-22(23)18-24(30)21-6-2-1-3-7-21/h1-9,18H,10-17,19-20H2 |
| Standard InChI Key | YZZHHIQISFBOIT-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC(=O)N2CCOCC2)C(=O)CN3C4=CC=CC=C4C=C3C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s structure comprises three distinct moieties:
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Morpholine: A six-membered oxygen- and nitrogen-containing heterocycle known for enhancing solubility and bioavailability in drug molecules.
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Piperazine: A bicyclic amine system frequently employed in pharmaceuticals to modulate receptor binding and pharmacokinetics.
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2-Phenylindole: An aromatic system with a fused benzene-pyrrole ring, often associated with anticancer and anti-inflammatory activities .
These components are interconnected via acetyl and ethanone linkers, creating a conformationally flexible scaffold. The IUPAC name, 1-morpholin-4-yl-2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]ethanone, reflects this connectivity.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| CAS Registry Number | 919937-34-1 |
| IUPAC Name | 1-morpholin-4-yl-2-[4-[2-(2-phenylindol-1-yl)acetyl]piperazin-1-yl]ethanone |
| Topological Polar Surface Area | 70.6 Ų (estimated) |
Hypothetical Synthesis Pathways
While no explicit synthesis protocol exists for this compound, its structural analogs suggest a multi-step approach involving:
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Indole Derivative Preparation:
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Acylation of Piperazine:
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Reaction of piperazine with chloroacetyl chloride to form the acetyl-piperazine intermediate.
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Coupling with Morpholine:
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Nucleophilic substitution or amide bond formation to attach the morpholine moiety.
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Critical challenges include regioselectivity in indole functionalization and avoiding side reactions during piperazine acylation. Protective groups (e.g., Boc for amines) may be employed to ensure stepwise coupling.
| Target Class | Potential Mechanism | Example Drugs |
|---|---|---|
| Kinases | ATP-binding site inhibition | Imatinib, Gefitinib |
| GPCRs | Allosteric modulation | Aripiprazole |
| Tubulin | Polymerization inhibition | Paclitaxel |
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